1-(5-Fluoropyridin-3-yl)-3-methoxypropan-1-amine dihydrochloride
Description
These compounds share a 5-fluoropyridin-3-yl core, which is often utilized in medicinal chemistry for its bioisosteric properties, metabolic stability, and affinity for biological targets such as kinases and enzymes . The dihydrochloride salt enhances solubility and bioavailability, making it a preferred form for pharmaceutical development .
Properties
Molecular Formula |
C9H15Cl2FN2O |
|---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
1-(5-fluoropyridin-3-yl)-3-methoxypropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H13FN2O.2ClH/c1-13-3-2-9(11)7-4-8(10)6-12-5-7;;/h4-6,9H,2-3,11H2,1H3;2*1H |
InChI Key |
NTMKFSNZYZMBSM-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(C1=CC(=CN=C1)F)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyridin-3-yl)-3-methoxypropan-1-amine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 5-fluoropyridine with a suitable amine, followed by the introduction of the methoxy group through methylation reactions. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and purity. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoropyridin-3-yl)-3-methoxypropan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
1-(5-Fluoropyridin-3-yl)-3-methoxypropan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is used in the study of biological pathways and interactions, particularly those involving fluorinated compounds.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyridin-3-yl)-3-methoxypropan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. Additionally, the methoxy and amine groups can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(R)-1-(5-Fluoropyridin-3-yl)ethanamine Dihydrochloride ()
- Molecular Formula : C₇H₁₁Cl₂FN₂
- Molecular Weight : 229.08 g/mol
- Key Features :
1-(5-Fluoropyridin-3-yl)-N-methylmethanamine Dihydrochloride ()
- Molecular Formula : C₇H₉FCl₂N₂
- Molecular Weight : 223.07 g/mol
- Key Features :
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine Dihydrochloride ()
- Molecular Formula : C₇H₁₁Cl₂FN₂O
- Molecular Weight : 229.08 g/mol
- The oxygen atom may engage in hydrogen bonding, altering target selectivity compared to alkylamine derivatives .
(S)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol Dihydrochloride ()
- Molecular Formula : C₇H₁₁Cl₂FN₂O
- Molecular Weight : 229.08 g/mol
- Key Features :
Physicochemical and Pharmacological Comparison
*Estimates for the target compound are based on structural extrapolation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
